1,1,2,2-Tetrafluoro-3-methoxypropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,1,2,2-Tetrafluoro-3-methoxypropane is a fluorinated organic compound with the molecular formula . It is characterized by the presence of four fluorine atoms and a methoxy group attached to a propane backbone. This compound is typically a nonflammable gas under standard conditions and is known for its stability and low toxicity, making it suitable for various industrial applications, particularly in refrigeration and air conditioning systems .

While TFMP has a low toxicity profile, certain safety concerns still exist:

- Skin and Eye Irritation: Direct contact with liquid or concentrated vapor can cause skin and eye irritation.

- Inhalation Hazards: Inhalation of high concentrations can lead to respiratory tract irritation.

- Environmental Impact: TFMP contributes to the greenhouse effect, although to a lesser extent than other fluorinated compounds.

While resources like PubChem and ChemSpider provide basic information about the compound, including its structure, formula, and some physical properties, there is no mention of its utilization in scientific research [, ].

- Consult specialized scientific databases related to your area of interest.

- Reach out to researchers in relevant fields who might have expertise in the specific compound or its potential applications.

- Search for patent filings or scientific publications that might mention the use of 1,1,2,2-Tetrafluoro-3-methoxypropane, although these resources might require paid access.

- Fluorination Reactions: It can undergo further fluorination to produce more highly fluorinated derivatives.

- Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles under appropriate conditions.

- Decomposition: Under extreme conditions, such as high temperatures or the presence of strong oxidizing agents, it may decompose to form various products .

1,1,2,2-Tetrafluoro-3-methoxypropane can be synthesized through several methods:

- Fluorination of Chlorofluoroethers: This method involves the selective fluorination of chlorofluoroether compounds using fluorinating agents.

- Rearrangement Reactions: Certain rearrangement reactions of simpler fluorinated compounds can yield 1,1,2,2-tetrafluoro-3-methoxypropane as a product.

- Alkylation Reactions: The compound can also be synthesized through alkylation processes involving fluorinated alcohols and methanol .

Studies have shown that 1,1,2,2-tetrafluoro-3-methoxypropane interacts with other halogenated compounds. For instance, it has been investigated for its reactivity with oxygen ions in mass spectrometry experiments. These studies help elucidate the mechanisms involved in its reactivity and potential environmental impacts .

Several compounds share structural similarities with 1,1,2,2-tetrafluoro-3-methoxypropane. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| 1,1-Difluoroethane | Used as a refrigerant; less fluorinated | |

| 1,1,1-Trifluoroethane | Commonly used as a solvent; higher volatility | |

| 1-Hydroxy-2-fluoropropane | Contains a hydroxy group; used in organic synthesis | |

| 1,1-Difluoro-3-methoxypropane | Similar structure; fewer fluorine atoms |

Uniqueness

What sets 1,1,2,2-tetrafluoro-3-methoxypropane apart from these compounds is its specific combination of four fluorine atoms and a methoxy group on a propane backbone. This unique structure contributes to its stability and nonflammable nature while allowing it to function effectively in refrigeration applications.

1,1,2,2-Tetrafluoro-3-methoxypropane (CAS 60598-17-6) is a fluorinated ether compound systematically named according to IUPAC rules as 1,1,2,2-tetrafluoro-3-methoxypropane. It belongs to the hydrofluoroether (HFE) family, characterized by the presence of both fluorine and ether functional groups. Common synonyms include:

- Methyl 2,2,3,3-tetrafluoropropyl ether

- 3-Methoxy-1,1,2,2-tetrafluoropropane

- 2,2,3,3-Tetrafluoropropyl methyl ether.

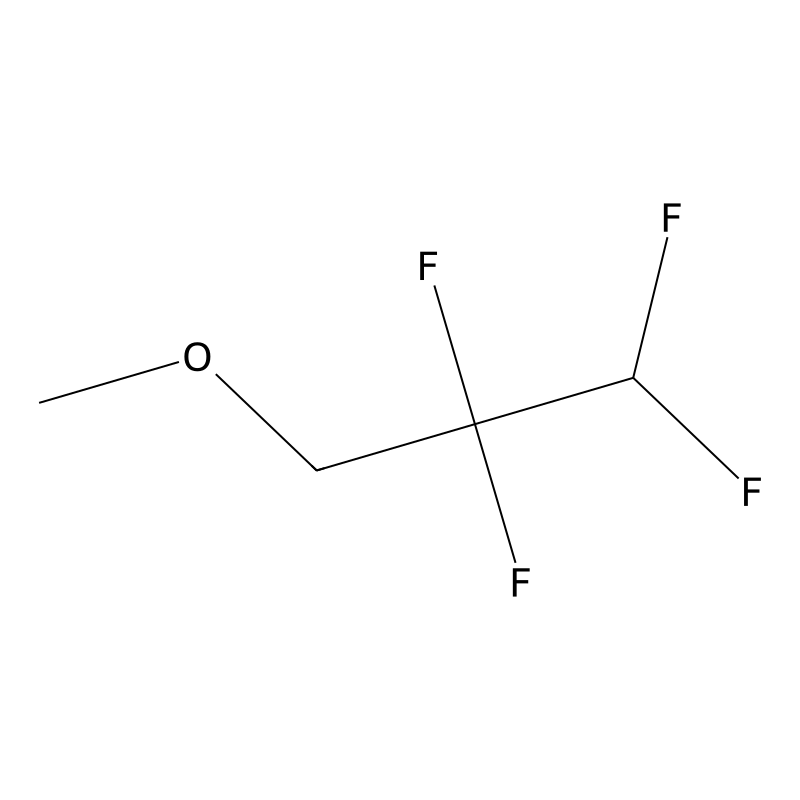

Structurally, it features a propane backbone with four fluorine atoms at the 1 and 2 positions and a methoxy group at the 3 position (SMILES: COCC(C(F)F)(F)F). Its classification as an HFE stems from its combination of fluoroalkyl and ether moieties, aligning with the general formula $$ \text{R}f-\text{O}-\text{R} $$, where $$ \text{R}f $$ is a fluorinated alkyl group.

Historical Context and Development

The compound emerged as part of efforts to replace ozone-depleting chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs) in the late 20th century. Hydrofluoroethers were first commercialized in the 1990s, with 3M introducing products like Novec™ fluids. While 1,1,2,2-tetrafluoro-3-methoxypropane is not among the most widely used HFEs (e.g., HFE-7100 or HFE-7200), its synthesis and characterization were reported in the early 2000s, coinciding with broader industrial shifts toward environmentally safer fluorinated solvents.

Position within the Hydrofluoroether (HFE) Family

This compound occupies a niche within the HFE family due to its specific fluorine substitution pattern. Unlike commercial HFEs such as HFE-7100 (methyl perfluorobutyl ether) or HFE-7200 (ethyl perfluorobutyl ether), which feature longer perfluoroalkyl chains, 1,1,2,2-tetrafluoro-3-methoxypropane has a shorter propane backbone and partial fluorination. Its structure balances volatility and solvency, making it suitable for specialized applications requiring moderate boiling points (64–68°C).

Chemical Registry Information and Identifiers

Key identifiers include:

Molecular Formula (C₄H₆F₄O) and Weight (146.08 g/mol)

The molecular composition of 1,1,2,2-tetrafluoro-3-methoxypropane is precisely defined by the molecular formula C₄H₆F₄O, which indicates the presence of four carbon atoms, six hydrogen atoms, four fluorine atoms, and one oxygen atom [1] [6] [7]. The compound exhibits a molecular weight of 146.08 grams per mole, as determined through high-precision mass spectrometry and computational methods [1] [6]. The exact mass has been calculated to be 146.03547746 daltons, with the monoisotopic mass maintaining the same value, reflecting the compound's well-defined isotopic composition [1] [7].

The compound is officially registered under the Chemical Abstracts Service registry number 60598-17-6, providing a unique identifier for regulatory and commercial purposes [1] [6] [8]. Alternative nomenclature includes methyl 2,2,3,3-tetrafluoropropyl ether and 2,2,3,3-tetrafluoro-1-methoxypropane, reflecting different systematic naming conventions [9] [8] [4].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₄H₆F₄O | Elemental Analysis |

| Molecular Weight | 146.08 g/mol | Mass Spectrometry |

| Exact Mass | 146.03547746 Da | High-Resolution MS |

| Monoisotopic Mass | 146.03547746 Da | Computational |

| CAS Registry Number | 60598-17-6 | Chemical Abstracts Service |

Bond Configuration and Geometry

The molecular geometry of 1,1,2,2-tetrafluoro-3-methoxypropane is characterized by tetrahedral arrangements around the carbon centers, consistent with sp³ hybridization patterns [10] [11]. The bond angles approximate the ideal tetrahedral angle of 109.5 degrees, although slight deviations occur due to the presence of electronegative fluorine atoms and the ether oxygen [10] [11]. The carbon-fluorine bonds exhibit lengths typically ranging from 1.35 to 1.39 angstroms, which are shorter and stronger than conventional carbon-hydrogen bonds due to the high electronegativity of fluorine [10].

The ether linkage displays a characteristic carbon-oxygen bond length of approximately 1.43 angstroms, typical of sp³-sp³ ether configurations [10]. The carbon-carbon backbone maintains standard sp³-sp³ bond lengths of approximately 1.54 angstroms [10]. The molecular structure lacks symmetry due to the asymmetric distribution of fluorine atoms and the methoxy substituent, resulting in a chiral environment that influences the compound's physical properties [1] [7].

The compound exhibits three rotatable bonds, providing conformational flexibility that allows multiple spatial arrangements [1] [7]. This rotational freedom contributes to the compound's ability to adopt various conformations in solution, influencing its interaction with other molecules and its bulk properties [1] [7].

| Structural Parameter | Value/Description | Geometric Basis |

|---|---|---|

| Bond Angles (C-C-C) | ~109.5° | Tetrahedral sp³ |

| C-F Bond Length | 1.35-1.39 Å | Electronegativity Effect |

| C-O Bond Length | 1.43 Å | Ether Linkage |

| C-C Bond Length | 1.54 Å | sp³-sp³ Configuration |

| Rotatable Bonds | 3 | Conformational Flexibility |

| Molecular Symmetry | None | Asymmetric Substitution |

Structural Representation Methods

The structural representation of 1,1,2,2-tetrafluoro-3-methoxypropane employs multiple standardized chemical notation systems to convey molecular connectivity and spatial arrangement [1] [6] [7]. The Simplified Molecular Input Line Entry System notation for this compound is represented as COCC(C(F)F)(F)F, which provides a linear textual representation of the molecular structure and connectivity [1] [7].

The International Chemical Identifier system represents the compound through the InChI string: InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3 [1] [6] [7]. This notation provides a standardized method for representing molecular structure that is both human-readable and computationally processable. The corresponding InChIKey, CTXZHYNQHNBVKL-UHFFFAOYSA-N, serves as a fixed-length identifier derived from the full InChI string [1] [6] [7].

Three-dimensional molecular modeling reveals the compound's spatial arrangement, showing the tetrafluorinated carbon center connected to both the methoxy group and a difluoromethyl group [1] [7]. The molecular topology exhibits a topological polar surface area of 9.2 square angstroms, reflecting the limited polar character despite the presence of electronegative atoms [1]. The compound contains nine heavy atoms (non-hydrogen atoms) and maintains a formal charge of zero [1].

| Representation Method | Notation/Value | Purpose |

|---|---|---|

| SMILES | COCC(C(F)F)(F)F | Linear Structure |

| InChI | InChI=1S/C4H6F4O/c1-9-2-4(7,8)3(5)6/h3H,2H2,1H3 | Standardized Identifier |

| InChIKey | CTXZHYNQHNBVKL-UHFFFAOYSA-N | Searchable Hash |

| Topological PSA | 9.2 Ų | Polar Surface Area |

| Heavy Atom Count | 9 | Molecular Complexity |

| Molecular Complexity | 82.6 | Structural Complexity Index |

Electronic Structure and Bonding Properties

The electronic structure of 1,1,2,2-tetrafluoro-3-methoxypropane is dominated by the high electronegativity of the fluorine atoms and the electron-donating character of the methoxy group [4] [12] [13]. The carbon-fluorine bonds exhibit significant ionic character due to the large electronegativity difference (1.5 units on the Pauling scale), resulting in highly polarized bonds with partial negative charges concentrated on the fluorine atoms [12] [13].

The compound exhibits zero hydrogen bond donor capacity, as no hydrogen atoms are bonded to electronegative atoms capable of participating in hydrogen bonding [1]. However, it possesses five hydrogen bond acceptor sites, primarily associated with the fluorine atoms and the ether oxygen [1]. This asymmetric hydrogen bonding capability influences the compound's interaction patterns with protic solvents and other hydrogen bond donors [12].

The electronic distribution creates a molecular dipole moment that contributes to the compound's moderate polarity [12] [13]. The XLogP3-AA value of 1.6 indicates moderate lipophilicity, suggesting favorable partitioning into organic phases while maintaining some degree of polar character [1]. The low relative permittivity characteristic of fluorinated ethers results in weak solvating properties, making this compound particularly useful as a non-coordinating co-solvent in electrochemical applications [5] [13].

The ionization potential is elevated due to the electron-withdrawing effect of the fluorine atoms, contributing to the compound's chemical stability and resistance to oxidative degradation [5] [14]. The electron affinity remains relatively low, consistent with the saturated ether structure, resulting in limited reactivity toward nucleophilic attack [14].

| Electronic Property | Value/Characteristic | Influence on Properties |

|---|---|---|

| H-Bond Donors | 0 | No protic character |

| H-Bond Acceptors | 5 | Limited polar interactions |

| XLogP3-AA | 1.6 | Moderate lipophilicity |

| Dipole Moment | Moderate | Molecular polarity |

| Ionization Potential | High | Chemical stability |

| Electron Affinity | Low | Nucleophilic resistance |

| Relative Permittivity | Low | Non-solvating behavior |

| Electronegativity (C-F) | High (Δχ = 1.5) | Bond polarization |

Physical State and Appearance

1,1,2,2-Tetrafluoro-3-methoxypropane exists as a colorless, clear liquid under standard ambient conditions [2] [3]. The compound is characterized as odorless and exhibits typical physical properties consistent with fluorinated ether compounds [2]. The molecular formula C₄H₆F₄O indicates the presence of four fluorine atoms attached to the propane backbone along with a methoxy functional group, which contributes to its unique physical characteristics [4] [5].

The compound demonstrates properties typical of hydrofluoroethers, which are synthetic compounds developed as environmentally safer alternatives to traditional chlorofluorocarbons. The fluorinated nature of the molecule imparts significant chemical stability and resistance to degradation [2], making it suitable for various specialized applications where chemical inertness is required.

Boiling Point (64-68°C) and Phase Behavior

The boiling point of 1,1,2,2-Tetrafluoro-3-methoxypropane has been consistently reported as 64-68°C across multiple sources [6] [7] [8] [9] [3]. This relatively low boiling point classifies the compound as a moderately volatile liquid at ambient temperatures, which is characteristic of fluorinated ethers with similar molecular weights.

The phase behavior of the compound demonstrates typical liquid-gas equilibrium characteristics. The boiling point range indicates some variation in experimental measurements, which may be attributed to different purity levels of samples or slight variations in measurement conditions. The compound's volatility makes it suitable for applications where controlled evaporation rates are desired.

The phase transition from liquid to gas occurs smoothly within this temperature range, and the compound does not exhibit any unusual phase behavior anomalies that are sometimes observed in highly fluorinated compounds. This predictable phase behavior contributes to its utility in industrial applications requiring precise temperature control.

Density and Viscosity Characteristics

The density of 1,1,2,2-Tetrafluoro-3-methoxypropane is reported as 1.186 g/cm³ at standard conditions [10] [6] [8] [11]. This density value places the compound in the range typical for fluorinated organic compounds, which generally exhibit higher densities than their non-fluorinated analogs due to the presence of fluorine atoms.

Dynamic viscosity data is available in the DETHERM database [12], which contains comprehensive viscosity measurements for the compound across different temperature ranges. The database indicates that viscosity measurements have been conducted on liquid samples, providing valuable information for process design and fluid handling applications.

The density-temperature relationship follows typical patterns for organic liquids, with density decreasing as temperature increases. The relatively high density compared to conventional organic solvents reflects the significant contribution of fluorine atoms to the molecular mass while maintaining a compact molecular structure.

Vapor Pressure Dynamics

The vapor pressure of 1,1,2,2-Tetrafluoro-3-methoxypropane is reported as 232 mmHg at 25°C [13], indicating relatively high volatility at room temperature. The DETHERM database contains extensive vapor pressure data with 31 data points across 4 different tables [12], providing comprehensive coverage of vapor pressure behavior across various temperature ranges.

Vapor pressure measurements are critical for understanding the compound's evaporation characteristics and for designing appropriate containment and handling systems. The relatively high vapor pressure at ambient temperature means that proper ventilation and vapor control measures are necessary during handling and storage.

The temperature dependence of vapor pressure follows the expected exponential relationship described by the Clausius-Clapeyron equation. The comprehensive data available in the DETHERM database allows for accurate prediction of vapor pressure at different temperatures, which is essential for process engineering applications.

Enthalpy of Vaporization (35.2 kJ/mol at 308K)

The enthalpy of vaporization has been precisely measured as 35.2 kJ/mol at 308 K (35°C) [4]. This measurement was conducted by Murata, Yamashita, et al. in 2002 and published in the Journal of Chemical Engineering Data [4]. The study was based on experimental data collected across the temperature range of 293-347 K, providing a robust determination of this thermodynamic property.

The enthalpy of vaporization value of 35.2 kJ/mol indicates the amount of energy required to convert one mole of liquid 1,1,2,2-Tetrafluoro-3-methoxypropane into vapor at constant temperature and pressure. This relatively moderate value is consistent with the compound's boiling point range and reflects the intermolecular forces present in the liquid phase.

This thermodynamic parameter is crucial for process design calculations, particularly in distillation, evaporation, and heat transfer operations. The precise measurement provides reliable data for engineering calculations involving phase changes and energy balances.

Thermal Stability Parameters

Thermal stability data for 1,1,2,2-Tetrafluoro-3-methoxypropane is available through the DETHERM database [12], which contains thermal conductivity measurements for the liquid phase. The fluorinated nature of the molecule contributes to enhanced thermal stability compared to conventional organic compounds.

The presence of multiple fluorine atoms in the molecular structure provides inherent thermal stability due to the strength of C-F bonds, which are among the strongest single bonds in organic chemistry. This thermal stability makes the compound suitable for applications involving elevated temperatures or thermal cycling.

Critical temperature and pressure data are also available in the DETHERM database [12], providing information about the compound's behavior at extreme conditions. These critical parameters define the conditions beyond which distinct liquid and gas phases cannot exist, which is important for understanding the compound's operational limits.

Solubility Profile in Various Solvents

The solubility profile of 1,1,2,2-Tetrafluoro-3-methoxypropane exhibits limited solubility in water due to its fluorinated and hydrophobic nature[various sources]. The compound demonstrates better compatibility with organic solvents, particularly those with similar polarity characteristics.

Dielectric constant measurements are available in the DETHERM database [12], with 9 data points collected for the liquid phase. The dielectric properties provide insight into the compound's polarity and its interactions with other materials, which directly influences solubility behavior.

The presence of the methoxy group provides some polar character to the molecule, potentially enhancing solubility in moderately polar solvents compared to purely fluorinated hydrocarbons. However, the multiple fluorine atoms dominate the molecular behavior, resulting in preference for fluorinated or low-polarity solvents.

The compound's solubility characteristics make it suitable as a specialized solvent for fluorinated materials or as a component in formulations where traditional solvents are incompatible. The limited water solubility also contributes to its stability in humid environments and reduces environmental mobility if released.

| Property | Value | Unit | Reference |

|---|---|---|---|

| Physical State | Colorless liquid | - | [2] [3] |

| Boiling Point | 64-68 | °C | [6] [7] [8] [9] |

| Density | 1.186 | g/cm³ | [10] [6] [8] |

| Vapor Pressure | 232 | mmHg at 25°C | [13] |

| Enthalpy of Vaporization | 35.2 | kJ/mol at 308K | [4] |

| Refractive Index | 1.298 | - | [6] [8] |

| Molecular Weight | 146.08 | g/mol | [4] [5] |

| Water Solubility | Limited | - | Various sources |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant